An In-Depth Technical Guide to 1H-Indene-2-methanol: A Versatile Building Block in Medicinal Chemistry
An In-Depth Technical Guide to 1H-Indene-2-methanol: A Versatile Building Block in Medicinal Chemistry
Introduction
The indene scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds. Among the various functionalized indenes, 1H-Indene-2-methanol (CAS No. 18096-68-9) has emerged as a valuable and versatile building block for the synthesis of novel therapeutic agents. Its unique combination of a rigid bicyclic core and a reactive primary alcohol functional group allows for diverse chemical modifications, making it an attractive starting point for the development of compounds with a wide range of pharmacological activities. This technical guide provides a comprehensive overview of 1H-Indene-2-methanol, encompassing its chemical and physical properties, synthesis, reactivity, and its significant applications in the field of drug discovery and development, with a particular focus on its role in the generation of potent anticancer agents.
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 1H-Indene-2-methanol is fundamental for its effective use in synthesis and drug design.
| Property | Value | Reference |
| CAS Number | 18096-68-9 | [1] |
| Molecular Formula | C₁₀H₁₀O | [1] |
| Molecular Weight | 146.19 g/mol | [1] |
| Appearance | Not explicitly stated, likely a solid or oil | |
| Boiling Point | 287 °C | |
| Density | 1.138 g/cm³ | |
| Synonyms | (1H-Inden-2-yl)methanol, 2-(Hydroxymethyl)indene | [1] |
Synthesis of 1H-Indene-2-methanol
The synthesis of 1H-Indene-2-methanol can be achieved through various synthetic routes, often involving the reduction of a corresponding carbonyl compound. A common and effective strategy involves the reduction of 1H-indene-2-carbaldehyde.
Experimental Protocol: Reduction of 1H-indene-2-carbaldehyde
This protocol outlines a general procedure for the synthesis of 1H-Indene-2-methanol via the reduction of 1H-indene-2-carbaldehyde. The choice of reducing agent can be tailored based on laboratory availability and desired reaction conditions.
Materials:
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1H-indene-2-carbaldehyde
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Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
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Methanol (for NaBH₄ reduction) or anhydrous diethyl ether/tetrahydrofuran (for LiAlH₄ reduction)
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Deionized water
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Hydrochloric acid (dilute)
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Sodium bicarbonate solution (saturated)
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Brine (saturated sodium chloride solution)
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Anhydrous magnesium sulfate or sodium sulfate
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1H-indene-2-carbaldehyde in an appropriate solvent (e.g., methanol for NaBH₄ reduction).
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Cooling: Cool the solution to 0 °C in an ice bath.
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Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride in portions) to the stirred solution. If using LiAlH₄, it should be handled with extreme care under anhydrous conditions.
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Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
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Quenching: Carefully quench the reaction by the slow addition of deionized water (for NaBH₄) or by following the Fieser workup procedure for LiAlH₄ (sequential addition of water, 15% NaOH solution, and water).
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pH Adjustment: Acidify the mixture with dilute hydrochloric acid to neutralize any excess base, followed by neutralization with a saturated sodium bicarbonate solution.
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Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
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Washing: Combine the organic extracts and wash sequentially with deionized water and brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be purified by column chromatography on silica gel to afford pure 1H-Indene-2-methanol.
Causality behind Experimental Choices:
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The choice of a protic solvent like methanol for NaBH₄ reduction is crucial as it facilitates the reaction. In contrast, LiAlH₄ is a much stronger reducing agent and reacts violently with protic solvents, necessitating the use of anhydrous aprotic solvents like diethyl ether or THF.
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The reaction is performed at 0 °C to control the exothermic nature of the reduction and to minimize potential side reactions.
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The workup procedure is designed to neutralize the reaction mixture and efficiently extract the desired product into the organic phase.
Caption: Reactivity of 1H-Indene-2-methanol.
Applications in Drug Development
The indene scaffold is a key component in a number of therapeutic agents, and 1H-Indene-2-methanol serves as a crucial starting material for the synthesis of various indene derivatives with significant pharmacological potential, particularly in the realm of oncology. [2]
Indene Derivatives as Anticancer Agents
Research has demonstrated that derivatives of 1H-indene exhibit potent anticancer activity through various mechanisms of action.
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Tubulin Polymerization Inhibitors: Certain dihydro-1H-indene derivatives have been identified as potent inhibitors of tubulin polymerization. [2]These compounds bind to the colchicine site on tubulin, disrupting microtubule dynamics, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis (programmed cell death) in cancer cells. [3][4]The anti-angiogenic properties of some of these derivatives further contribute to their antitumor efficacy by inhibiting the formation of new blood vessels that supply tumors with nutrients. [2]
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Topoisomerase IIα Inhibitors: Other indene-based compounds have been shown to act as catalytic inhibitors of topoisomerase IIα. [3]This enzyme plays a critical role in resolving DNA topological problems during replication and transcription. By inhibiting its function, these compounds can lead to DNA damage and ultimately trigger apoptotic pathways in rapidly dividing cancer cells. Some of these derivatives have been found to bind to the minor groove of DNA. [3]
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Inhibitors of Ras/Raf/MAPK Pathway: The indene structure is also present in sulindac, a non-steroidal anti-inflammatory drug (NSAID), whose metabolites have been shown to inhibit the tumorigenic Ras/Raf/MAPK signaling pathway. This has inspired the synthesis of novel indene derivatives with improved anti-proliferative properties and reduced cyclooxygenase (COX) inhibitory activity. [5]
Caption: Mechanism of action for anticancer indene derivatives.
Safety and Handling
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.
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Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately with plenty of water.
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Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
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Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Spectroscopic Data
Spectroscopic data is essential for the characterization and confirmation of the structure of 1H-Indene-2-methanol. While specific spectra for this compound were not found in the initial searches, representative data for the indene scaffold can be used for comparison.
¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of 1H-Indene-2-methanol is expected to show characteristic signals for the aromatic protons on the benzene ring, the olefinic proton and the methylene protons of the five-membered ring, the methylene protons of the hydroxymethyl group, and the hydroxyl proton. The chemical shifts and coupling patterns of these protons would provide valuable information for structure elucidation. For the parent indene, characteristic peaks are observed. [6] ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The chemical shifts will differentiate between the aromatic carbons, the sp² and sp³ carbons of the five-membered ring, and the carbon of the hydroxymethyl group.
Conclusion
1H-Indene-2-methanol is a valuable and versatile chemical entity with significant potential in the field of drug discovery and development. Its straightforward synthesis, well-defined reactivity, and the proven biological activity of its derivatives, particularly as anticancer agents, make it a compound of high interest for medicinal chemists. This technical guide has provided a comprehensive overview of its key properties, synthesis, and applications, offering a solid foundation for researchers and scientists looking to explore the full potential of this important building block in the design of novel and effective therapeutic agents. Further research into the synthesis of diverse libraries of 1H-Indene-2-methanol derivatives is warranted to fully exploit its therapeutic promise.
References
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- (Reference for specific reactivity studies would be listed here if found)
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Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα. PMC. [Link]
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Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PMC. [Link]
- (A general reference on the importance of the indene scaffold would be placed here)
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New indene-derivatives with anti-proliferative properties. Request PDF - ResearchGate. [Link]
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Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency. PubMed. [Link]
- (A reference for a specific safety d
- (A reference for specific spectroscopic d
- (A general organic chemistry textbook or relevant review on synthesis)
- (A general medicinal chemistry textbook or relevant review on drug design)
- (Another relevant scientific public
Sources
- 1. echemi.com [echemi.com]
- 2. Design, synthesis and evaluation of dihydro-1H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Activity of Indeno[1,2-b]-Pyridinol Derivative as a New DNA Minor Groove Binding Catalytic Inhibitor of Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of dihydro-1 H-indene derivatives as novel tubulin polymerisation inhibitors with anti-angiogenic and antitumor potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Indene(95-13-6) 1H NMR [m.chemicalbook.com]

